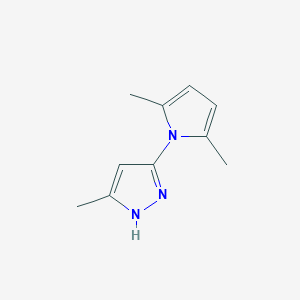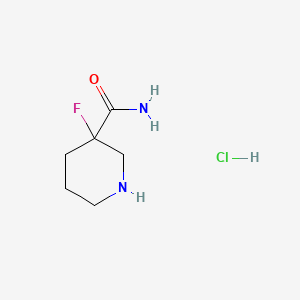
3-Ethoxybenzene-1,2-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxybenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C8H12N2O·HCl It is a derivative of benzene, featuring two amino groups and an ethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxybenzene-1,2-diamine hydrochloride typically involves the reduction of 3-ethoxy-1,2-dinitrobenzene. The reduction can be carried out using various reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like iron powder in acidic conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reduction processes using hydrogen gas and a suitable catalyst. The reaction is typically conducted under controlled temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxybenzene-1,2-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: More reduced amine derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
3-Ethoxybenzene-1,2-diamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and dyes.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-ethoxybenzene-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and pathways .
Comparison with Similar Compounds
o-Phenylenediamine: A benzene derivative with two amino groups in the ortho position.
m-Phenylenediamine: A benzene derivative with two amino groups in the meta position.
p-Phenylenediamine: A benzene derivative with two amino groups in the para position.
Uniqueness: 3-Ethoxybenzene-1,2-diamine hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological interactions. This structural feature distinguishes it from other phenylenediamine derivatives and can lead to different applications and properties .
Properties
Molecular Formula |
C8H13ClN2O |
|---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
3-ethoxybenzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-2-11-7-5-3-4-6(9)8(7)10;/h3-5H,2,9-10H2,1H3;1H |
InChI Key |
NONYMUORIVEVLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl imidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459276.png)



![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)







![(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13459362.png)
![2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride](/img/structure/B13459365.png)
